N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel
N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel
Brand Name:
Vulcanchem
CAS No.:
154044-74-3
VCID:
VC0019005
InChI:
InChI=1S/C57H63Cl6NO20/c1-30-36(79-49(69)43(66)42(33-15-11-9-12-16-33)64-50(70)84-53(3,4)28-75-25-32-19-21-35(74-8)22-20-32)24-57(73)47(82-48(68)34-17-13-10-14-18-34)45-55(7,46(67)44(41(30)54(57,5)6)81-52(72)77-27-40(59)63-61)37(80-51(71)76-26-39(58)62-60)23-38-56(45,29-78-38)83-31(2)65/h9-22,36-38,42-45,47,66,73H,23-29H2,1-8H3,(H,64,70)/t36-,37-,38+,42-,43+,44+,45-,47-,55+,56-,57+/m0/s1
SMILES:
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)COCC6=CC=C(C=C6)OC)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl
Molecular Formula:
C57H63Cl6NO20
Molecular Weight:
1294.818
N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel
CAS No.: 154044-74-3
Cat. No.: VC0019005
Molecular Formula: C57H63Cl6NO20
Molecular Weight: 1294.818
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154044-74-3 |
|---|---|
| Molecular Formula | C57H63Cl6NO20 |
| Molecular Weight | 1294.818 |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[1-[(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C57H63Cl6NO20/c1-30-36(79-49(69)43(66)42(33-15-11-9-12-16-33)64-50(70)84-53(3,4)28-75-25-32-19-21-35(74-8)22-20-32)24-57(73)47(82-48(68)34-17-13-10-14-18-34)45-55(7,46(67)44(41(30)54(57,5)6)81-52(72)77-27-40(59)63-61)37(80-51(71)76-26-39(58)62-60)23-38-56(45,29-78-38)83-31(2)65/h9-22,36-38,42-45,47,66,73H,23-29H2,1-8H3,(H,64,70)/t36-,37-,38+,42-,43+,44+,45-,47-,55+,56-,57+/m0/s1 |
| Standard InChI Key | QKUYTIMCKMTSCU-ZOPBECDISA-N |
| SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)COCC6=CC=C(C=C6)OC)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator